![molecular formula C23H18BrN5O2S B2572685 3-[(4-溴苯基)磺酰基]-N-(4-甲基苄基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 895640-49-0](/img/structure/B2572685.png)

3-[(4-溴苯基)磺酰基]-N-(4-甲基苄基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

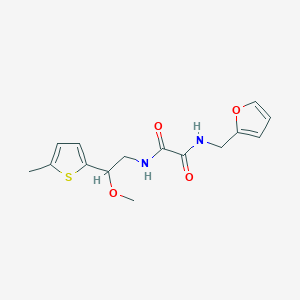

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a sulfonyl group, a methylbenzyl group, a triazolo ring, and a quinazolin ring .

Molecular Structure Analysis

The molecular formula of a similar compound is C23H18BrN5O2S, with an average mass of 508.390 Da and a monoisotopic mass of 507.036438 Da .Physical And Chemical Properties Analysis

A similar compound, which is a cell-permeable triazolothienopyrimidine compound, has been found to be soluble in DMSO at 100 mg/mL .科学研究应用

Antiproliferative Activities Against Cancer Cells

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone (a novel heterocyclic system) from this compound has been achieved using a retro Diels–Alder procedure . Some derivatives were subsequently tested for antiproliferative activities against human cancer cell lines, particularly gynecological cancers. Investigating its potential as an anticancer agent is a promising avenue for further research.

Quantitative Structure–Activity Relationship (QSAR) Studies

In order to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives , QSAR studies were performed. These studies aim to establish correlations between the chemical structure of compounds (such as F1609-0744) and their biological activities. Understanding the structure-activity relationship can guide drug design and optimization .

Scaffold for Medicinal Chemistry

Privileged scaffold derivatives play a crucial role in drug discovery. Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. F1609-0744, with its unique structure, could serve as a valuable scaffold for developing novel drug candidates .

Construction of Complex Molecules

The efficient synthesis of F1609-0744 involves a multistep, one-pot procedure that minimizes time consumption and chemical waste. Such complex molecules are essential for advancing medicinal chemistry and drug development .

Exploration of Enantiomeric Forms

The synthesis of enantiomeric quinazolinotriazolobenzodiazepine from F1609-0744 demonstrates its potential for chiral drug development. Enantiomerically pure compounds are crucial for optimizing pharmacological properties .

未来方向

属性

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5O2S/c1-15-6-8-16(9-7-15)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQCJGQBOKHXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)

![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol](/img/structure/B2572616.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2572619.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2572620.png)

![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B2572625.png)